molecular formula C7H10O3 B1230393 (2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one CAS No. 33647-82-4

(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one

Cat. No.: B1230393
CAS No.: 33647-82-4
M. Wt: 142.15 g/mol
InChI Key: CSEDVMRKXMDBAK-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one is a chemical compound that belongs to the class of pyranones. Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group. This specific compound is characterized by its methoxy and methyl substituents at the 2 and 6 positions, respectively. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxy-3-methylbut-2-enal with an acid catalyst can lead to the formation of the desired pyranone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (2S,6R)-lanthionine: A thioether-containing amino acid with structural similarities.

    (2S,3S,6R)-3-methyllanthionine: Another related compound with additional methyl substitution.

Uniqueness

(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This gives it distinct chemical properties and reactivity compared to other pyranones and related compounds.

Properties

CAS No.

33647-82-4

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(2S,6R)-2-methoxy-6-methyl-2H-pyran-5-one

InChI

InChI=1S/C7H10O3/c1-5-6(8)3-4-7(9-2)10-5/h3-5,7H,1-2H3/t5-,7+/m1/s1

InChI Key

CSEDVMRKXMDBAK-VDTYLAMSSA-N

SMILES

CC1C(=O)C=CC(O1)OC

Isomeric SMILES

C[C@@H]1C(=O)C=C[C@H](O1)OC

Canonical SMILES

CC1C(=O)C=CC(O1)OC

Key on ui other cas no.

33647-82-4

Synonyms

methyl 2,3,6-trideoxy-alpha-glycero-hex-2-enopyranosid-4-ulose
MTHPU

Origin of Product

United States

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